BenchChemオンラインストアへようこそ!

1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol

Structural differentiation Molecular property comparison β-adrenergic ligand design

CAS 2349-27-1 is the defining N-benzyl-N-isopropyl tertiary amine analog of propranolol, serving as the direct penultimate intermediate in the divergent enantioselective synthesis of (S)-propranolol, (S)-moprolol, and (S)-toliprolol. The N-benzyl substituent eliminates the N–H hydrogen-bond donor, introduces substantial steric bulk, and increases lipophilicity (predicted SlogP ~4.79 vs. propranolol logP ~3.0). This structural modification is critical: class-level pharmacological evidence demonstrates that N-aralkyl substitution confers prolonged, wash-resistant β-adrenoceptor blockade persisting >17 hours—a property absent in propranolol itself. Generic substitution with propranolol is scientifically invalid, as the N-benzyl group serves as an essential protecting moiety in asymmetric synthesis; hydrogenolytic debenzylation would be impossible without this intermediate. Procure this compound for chiral β-blocker manufacturing, impurity reference standard qualification, or structure-activity relationship studies probing receptor residence time.

Molecular Formula C23H27NO2
Molecular Weight 349.474
CAS No. 2349-27-1
Cat. No. B2596659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol
CAS2349-27-1
Molecular FormulaC23H27NO2
Molecular Weight349.474
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)CC(COC2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C23H27NO2/c1-18(2)24(15-19-9-4-3-5-10-19)16-21(25)17-26-23-14-8-12-20-11-6-7-13-22(20)23/h3-14,18,21,25H,15-17H2,1-2H3
InChIKeyDIJUYSHEKLLUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[Benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol (CAS 2349-27-1): Structural Identity, Class Classification, and Baseline Procurement Context


1-[Benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol (CAS 2349-27-1; synonym: 1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol) is a tertiary aryloxypropanolamine with molecular formula C₂₃H₂₇NO₂ and molecular weight 349.47 g/mol . The compound belongs to the structural class of N-substituted β-adrenergic receptor ligands, specifically representing the N-benzyl-N-isopropyl analog of propranolol—wherein the secondary isopropylamine of propranolol is replaced by a tertiary N-benzyl-N-isopropylamine moiety [1]. This N-benzyl substitution constitutes the sole structural departure from propranolol (C₁₆H₂₁NO₂, MW 259.34) and is the defining feature governing all differential physicochemical, synthetic, and pharmacological properties discussed herein.

Why Propranolol Cannot Substitute for 1-[Benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol (CAS 2349-27-1) in Chiral Synthesis and Mechanistic Studies


Although CAS 2349-27-1 shares the 1-naphthyloxypropan-2-ol core with propranolol, the N-benzyl substituent fundamentally alters the amine from a secondary to a tertiary center, eliminating the N–H hydrogen-bond donor and introducing substantial steric bulk and lipophilicity [1]. In enantioselective synthesis, this N-benzyl group serves as an essential protecting/activating moiety—the (S)-enantiomer (CAS 53729-51-4) is the direct penultimate intermediate that, upon hydrogenolytic N-debenzylation, yields (S)-propranolol . Substituting propranolol for this intermediate would render the synthetic route inoperative. Furthermore, class-level pharmacological evidence from structurally analogous N-aralkyl propranolol derivatives (e.g., aminobenzylpropranolol) demonstrates that N-aralkyl substitution can confer prolonged, wash-resistant β-adrenoceptor blockade persisting >17 hours—a property absent in propranolol itself [2]. These orthogonal synthetic and pharmacological distinctions make generic substitution scientifically invalid.

Quantitative Differentiation Evidence for CAS 2349-27-1 versus Propranolol and Structurally Related Analogs


Molecular Weight and Formula Differentiation: CAS 2349-27-1 versus Propranolol

CAS 2349-27-1 (C₂₃H₂₇NO₂) possesses a molecular weight 90.13 g/mol higher than propranolol (C₁₆H₂₁NO₂), attributable solely to the N-benzyl substituent replacing the N–H hydrogen of propranolol's secondary amine . This transform converts the amine from secondary (pKa ~9.5 for propranolol) to tertiary (predicted pKa ~8.5–9.0), eliminates one H-bond donor, and adds an aromatic ring that increases both steric volume and lipophilic surface area [1].

Structural differentiation Molecular property comparison β-adrenergic ligand design

Synthetic Intermediacy and Enantiomeric Purity Enabling Chiral β-Blocker Production

The (S)-enantiomer of this compound (CAS 53729-51-4) is documented as the key penultimate intermediate in a divergent five-step synthesis of three chiral β-adrenergic blocking agents—(S)-propranolol, (S)-moprolol, and (S)-toliprolol—using (S)-N-benzyl-N-isopropyl-2,3-epoxypropylamine as the universal chiral building block [1]. The N-benzyl group is critical throughout the synthesis: it protects the amine during epoxide ring-opening by phenols and is removed in the final step via hydrogenolysis (Pd/C, H₂) to liberate the secondary amine of the active drug [2]. This synthetic route achieves high enantiomeric excess, leveraging the N-benzyl group to enable Jacobsen's hydrolytic kinetic resolution of the epoxide intermediate [1].

Chiral synthesis Enantioselective synthesis Protecting group strategy β-blocker manufacturing

Class-Level Evidence: N-Aralkyl Substitution on Propranolol Scaffold Confers Prolonged, Wash-Resistant β-Adrenoceptor Blockade

In a classic structure-activity study, Terasaki et al. (1979) demonstrated that aminobenzylpropranolol—an N-aralkyl-substituted propranolol analog structurally analogous to CAS 2349-27-1—produces β-adrenoceptor blockade that persists during extensive washing for up to 17 hours, whereas propranolol blockade is readily reversed by washing [1]. Specifically, pretreatment of cultured rat C6 glioma cells with 8 nM and 1 μM aminobenzylpropranolol reduced [¹²⁵I]iodohydroxybenzylpindolol binding by 50% and >95%, respectively, and this reduction was maintained after several hours of washing [1]. In isolated rat and guinea pig atria, 0.1 and 10 μM aminobenzylpropranolol produced 0.5 and 2 orders of magnitude decreases in isoproterenol contractile potency, with effects persisting up to 17 hours post-washout [1]. The patent literature explicitly attributes this prolonged blockade to the N-aralkyl substituent enabling increased tenacity of receptor binding [2].

Prolonged receptor blockade Pseudo-irreversible antagonism β-adrenoceptor pharmacology Structure-activity relationship

Procurement Differentiation: Purity, Pricing, and Availability Profile of CAS 2349-27-1

CAS 2349-27-1 is available as a specialty research chemical from multiple vendors. AA BLOCKS (arctomsci.com) offers the compound at 90% purity in quantities of 1 mg ($250), 5 mg ($278), and 10 mg ($298), with a 1-week lead time . Life Chemicals (via kuujia.com) lists the compound at 90%+ purity, 2 μmol format at $57.00 [1]. In contrast, propranolol hydrochloride is a commodity pharmaceutical available at >99% purity from hundreds of suppliers at substantially lower cost per gram. This price differential reflects the niche synthetic status of CAS 2349-27-1 as a non-commodity intermediate versus the mass-manufactured drug substance.

Chemical procurement Research chemical sourcing Purity specifications Cost comparison

Evidence-Based Application Scenarios for 1-[Benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol (CAS 2349-27-1)


Enantioselective Synthesis of (S)-Propranolol and Related Chiral β-Blockers

CAS 2349-27-1 (specifically its (S)-enantiomer, CAS 53729-51-4) serves as the direct N-benzyl-protected penultimate intermediate in the divergent enantioselective synthesis of (S)-propranolol, (S)-moprolol, and (S)-toliprolol. The five-step route proceeds via (S)-N-benzyl-N-isopropyl-2,3-epoxypropylamine, which undergoes phenolysis with 1-naphthol to yield the target compound, followed by catalytic hydrogenolytic N-debenzylation to liberate the active (S)-β-blocker in high enantiomeric excess [1]. This application is directly evidenced by the Hou et al. (1999) Tetrahedron: Asymmetry paper and the earlier US Patent 3,501,769, which extensively describe N-benzyl-N-isopropyl-3-aryloxy-2-propanol intermediates and their hydrogenolytic deprotection [2].

Pharmaceutical Impurity Profiling and Reference Standard Preparation for Propranolol ANDA/DMF Submissions

N-Benzyl propranolol derivatives, including CAS 2349-27-1, can arise as process impurities during propranolol manufacturing when N-benzyl protection/deprotection steps are employed or when benzyl halide contaminants participate in side reactions. As a characterized tertiary amine analog with MW 349.47 and distinct chromatographic retention (higher lipophilicity vs. propranolol), this compound serves as a qualified impurity reference standard for HPLC method validation, forced degradation studies, and regulatory submissions [1]. Its orthogonal analytical behavior—driven by the additional benzyl chromophore and increased logP—enables reliable resolution from propranolol in reversed-phase HPLC methods [2].

Mechanistic Studies of Prolonged or Pseudo-Irreversible β-Adrenoceptor Antagonism

The N-benzyl substituent of CAS 2349-27-1 places it within a compound class—N-aralkyl propranolol analogs—that has demonstrated prolonged, wash-resistant β-adrenoceptor blockade in both cellular and isolated tissue preparations. Terasaki et al. (1979) showed that aminobenzylpropranolol produces receptor blockade persisting >17 hours post-washout, in contrast to the readily reversible antagonism of propranolol [1]. US Patent 4,376,125 further establishes that N-aralkyl substitution increases receptor binding tenacity [2]. CAS 2349-27-1, bearing the simpler N-benzyl (rather than aminobenzyl) N-substituent, provides a tractable probe for systematically dissecting the contribution of the N-aralkyl moiety to receptor residence time, wash resistance, and downstream signaling bias.

Computational Chemistry and Molecular Modeling of β-Adrenoceptor Ligand Binding

With its well-defined structure (C₂₃H₂₇NO₂, MW 349.47, SMILES: OC(CN(C(C)C)Cc1ccccc1)COc1cccc2c1cccc2) [1], CAS 2349-27-1 offers a computationally tractable scaffold for docking studies and molecular dynamics simulations comparing N-benzyl vs. N-isopropyl (propranolol) binding poses within β₁- and β₂-adrenoceptor crystal structures. The additional benzyl ring provides a discrete hydrophobic anchor point that can be systematically varied to probe the lipophilic pocket tolerance of the orthosteric binding site. Predicted logP (SlogP ~4.79) indicates substantially higher lipophilicity than propranolol (experimental logP ~3.0–3.48), which alters predicted membrane partitioning and may contribute to the prolonged receptor occupancy observed for related N-aralkyl analogs [2].

Quote Request

Request a Quote for 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.